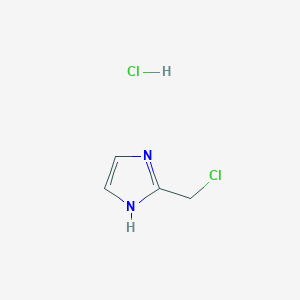

2-(chloromethyl)-1H-imidazole Hydrochloride

Overview

Description

2-(chloromethyl)-1H-imidazole Hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-imidazole Hydrochloride typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, which produces 2-(chloromethyl)-1H-imidazole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1H-imidazole Hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and amino-imidazoles.

Oxidation: Products include imidazole carboxylic acids and imidazole aldehydes.

Reduction: Products include methyl-imidazoles.

Scientific Research Applications

2-(chloromethyl)-1H-imidazole Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the modification of biomolecules and the development of enzyme inhibitors.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antifungal and anticancer agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1H-imidazole Hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(chloromethyl)pyridine Hydrochloride

- 2-(chloromethyl)benzimidazole Hydrochloride

- 2-(chloromethyl)thiazole Hydrochloride

Uniqueness

2-(chloromethyl)-1H-imidazole Hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industrial processes.

Biological Activity

2-(Chloromethyl)-1H-imidazole Hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₄H₅ClN₂

- CAS Number : 71670-77-4

- Molecular Weight : 110.55 g/mol

The compound contains a chloromethyl group attached to an imidazole ring, which is known for its diverse biological activities. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling and proliferation pathways.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels by modulating the activity of proteins involved in ROS production and detoxification .

- Cell Death Pathways : The compound has been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is mediated through its interaction with heat shock protein 90 (HSP90), which plays a role in protein folding and stability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and ovarian cancer cells. For instance, it demonstrated an IC₅₀ value of 2.76 µM against OVXF 899 cell lines, indicating potent antitumor activity .

| Cell Line | IC₅₀ (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| PRXF 22Rv1 | 1.143 |

Mechanistic Insights

The mechanism underlying its antitumor effects involves:

- Inhibition of HSP90 : By inhibiting HSP90, the compound prevents the degradation of GPX4, an enzyme crucial for reducing lipid peroxides, thus blocking ferroptosis and promoting cell survival under oxidative stress conditions .

- Induction of Apoptosis : The compound's ability to generate ROS can lead to DNA damage and subsequent apoptosis in cancer cells, as evidenced by increased p53 phosphorylation and upregulation of pro-apoptotic factors .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Study on Human Melanoma Cells : A study demonstrated that the compound sensitized A375 melanoma cells to radiation therapy by enhancing ROS production, leading to increased DNA damage and apoptosis .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, highlighting its potential as a therapeutic agent against aggressive tumors .

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial:

- Toxicity Reports : Acute toxicity studies indicate that while the compound can be harmful if ingested or inhaled, no chronic adverse effects have been reported under controlled exposure scenarios .

- Irritation Potential : The compound is classified as causing skin irritation and serious eye damage upon contact; therefore, appropriate safety measures should be taken during handling .

Properties

IUPAC Name |

2-(chloromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBZNZWJLAXIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375418 | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-77-4 | |

| Record name | 71670-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.